![molecular formula C13H13F3O3 B056046 Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate CAS No. 118642-72-1](/img/structure/B56046.png)
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Overview
Description
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with the molecular formula C13H13F3O3 . It has a molecular weight of 274.24 .
Synthesis Analysis
The synthesis of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate from Benzyl bromide and Ethyl 4,4,4-trifluoroacetoacetate has been reported .Molecular Structure Analysis
The molecular structure of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate consists of 13 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate, have been used extensively in the agrochemical industry . More than 50% of the pesticides launched in the last two decades have been fluorinated . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Crystal Structure Analysis
The crystal structure of ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate, a compound similar to Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate, has been studied . This research can provide valuable insights into the properties and potential applications of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate.
Investigation of Regioselectivity of Insertion Reaction
Ethyl 4,4,4-trifluoro-2-butynoate, a compound similar to Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate, has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
Preparation of Other Fluorinated Compounds
Ethyl 4,4,4-trifluoro-2-butynoate has been used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate . This suggests that Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate could also be used as a starting material for the synthesis of other fluorinated compounds.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTURLXGFPZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558296 | |
Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
CAS RN |
118642-72-1 | |
Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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